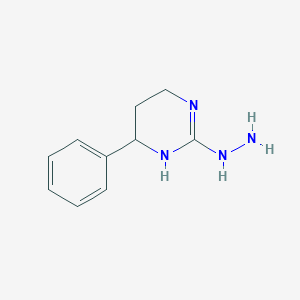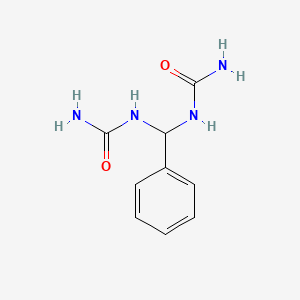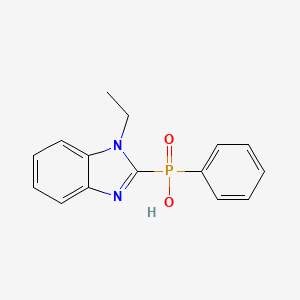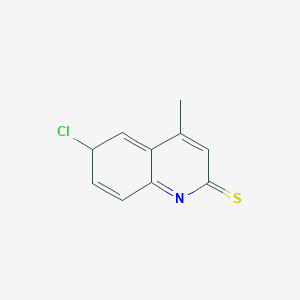![molecular formula C13H8FN B15096885 2'-Fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15096885.png)
2'-Fluoro[1,1'-biphenyl]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H8FN It is a derivative of biphenyl, where a fluorine atom is substituted at the 2’ position and a nitrile group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and a base in an organic solvent. For example, 2-fluorobiphenyl can be synthesized by coupling 2-fluorophenylboronic acid with a suitable aryl halide under these conditions .
Industrial Production Methods
Industrial production of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Fluoro[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides and amines .
Applications De Recherche Scientifique
2’-Fluoro[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may modulate signal transduction pathways associated with nuclear factor kappaB (NFkappaB), which plays a role in cell growth, cell death, and inflammation . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobiphenyl: A simpler derivative with only a fluorine substitution.
3-Cyanobiphenyl: A derivative with a nitrile group but no fluorine substitution.
2’-Fluoro-4-bromobiphenyl: A derivative with both fluorine and bromine substitutions
Uniqueness
2’-Fluoro[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both fluorine and nitrile groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s reactivity and stability, while the nitrile group provides a site for further functionalization. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H8FN |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H8FN/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8H |
Clé InChI |
JBIDTIWYCXZEKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B15096827.png)
![[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid](/img/structure/B15096835.png)


![Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-](/img/structure/B15096856.png)

![C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine](/img/structure/B15096865.png)

![1-{[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}azepane](/img/structure/B15096877.png)

![3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15096887.png)
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide](/img/structure/B15096894.png)
